molecular formula C8H7F3O2 B13329124 2-(2,2,2-Trifluoroacetyl)bicyclo[3.1.0]hexan-3-one

2-(2,2,2-Trifluoroacetyl)bicyclo[3.1.0]hexan-3-one

Cat. No.: B13329124
M. Wt: 192.13 g/mol
InChI Key: SZRVCELQUPDZNR-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroacetyl)bicyclo[3.1.0]hexan-3-one: is a chemical compound with the following properties:

    Chemical Formula: CHFO

    Molecular Weight: 192.14 g/mol

    CAS Number: 1417982-75-2

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves the introduction of a trifluoroacetyl group onto a bicyclo[3.1.0]hexan-3-one scaffold. While specific methods may vary, one common approach is through a reaction sequence that includes trifluoroacetylation.

Reaction Conditions: The trifluoroacetylation reaction typically employs trifluoroacetic anhydride (TFAA) as the acylating agent. The reaction conditions may involve an acid catalyst or base-catalyzed conditions. The exact details would depend on the specific synthetic route chosen.

Industrial Production: Industrial-scale production methods for this compound are not widely documented, as it is primarily used in research and development.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can yield reduced derivatives of the compound.

    Substitution: Substitution reactions may occur at the trifluoroacetyl group or other functional groups.

    Common Reagents: Reagents like reducing agents (e.g., lithium aluminum hydride), oxidizing agents (e.g., potassium permanganate), and nucleophiles (e.g., Grignard reagents) are relevant.

    Major Products: The specific products formed depend on the reaction conditions and the substituents present.

Scientific Research Applications

Chemistry:

    Building Block: Researchers use this compound as a building block for more complex molecules due to its unique bicyclic structure.

    Fluorinated Compounds: It contributes to the study of fluorinated organic compounds.

Biology and Medicine:

    Drug Development: The compound’s reactivity and structural features make it interesting for drug discovery.

    Fluorine Labeling: Incorporating fluorine atoms into drug candidates can enhance their pharmacokinetics and bioavailability.

Industry:

    Fine Chemicals: It finds applications in fine chemical synthesis and specialty materials.

Mechanism of Action

The specific mechanism of action for this compound depends on its context (e.g., as a drug candidate). Further research is needed to elucidate its precise molecular targets and pathways.

Comparison with Similar Compounds

While there are related bicyclo[3.1.0]hexan-3-one derivatives, the trifluoroacetyl substitution sets this compound apart. Similar compounds include 2-(2,2-Difluoroacetyl)bicyclo[3.1.0]hexan-3-one (CAS: 1626337-81-2) .

Biological Activity

2-(2,2,2-Trifluoroacetyl)bicyclo[3.1.0]hexan-3-one is a compound with a unique bicyclic structure and a trifluoroacetyl group that imparts distinctive chemical properties. The biological activity of this compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C8H7F3O2
  • Molecular Weight : 192.14 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The trifluoroacetyl group enhances the lipophilicity of the compound, potentially improving its permeability through biological membranes and increasing its bioavailability.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antiviral Activity : Compounds with similar structures have shown efficacy against viral infections, particularly SARS-CoV-2.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or viral replication.

Antiviral Properties

A study focusing on the antiviral properties of trifluoroacetamide derivatives indicated that compounds with structural similarities to this compound demonstrated significant inhibitory effects on SARS-CoV-2 main protease (Mpro). For example:

  • EC50 Values : The effective concentration for 50% inhibition (EC50) was reported at 85.3 nM for a related compound in Vero E6 cells .

Enzyme Inhibition Studies

Another investigation assessed the inhibitory potential of various bicyclic compounds on key metabolic enzymes:

  • Inhibition Potency : The study revealed that certain derivatives exhibited Ki values (inhibition constants) in the nanomolar range against target enzymes .

Comparison of Biological Activities

CompoundActivity TypeEC50 (nM)Ki (nM)
Compound A (related structure)Antiviral (SARS-CoV-2 Mpro)85.312.1
Compound B (similar bicyclic)Enzyme InhibitionN/A27.7

Toxicological Profile

The toxicological assessment indicates that this compound is not expected to produce significant adverse health effects when handled properly:

  • Inhalation Toxicity : Minimal respiratory irritation was noted in animal studies .

Properties

IUPAC Name

2-(2,2,2-trifluoroacetyl)bicyclo[3.1.0]hexan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O2/c9-8(10,11)7(13)6-4-1-3(4)2-5(6)12/h3-4,6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRVCELQUPDZNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(C(=O)C2)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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